molecular formula C10H18BrNO2 B1292674 tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate CAS No. 305329-97-9

tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

Cat. No. B1292674
M. Wt: 264.16 g/mol
InChI Key: NQNGQGISAMHLST-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pyrrolidine derivatives. These derivatives have a wide range of applications, including pharmaceuticals, where they are used as building blocks for the synthesis of drugs and bioactive molecules .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the use of tert-butyl esters as starting materials. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, where the generated HBr is used to hydrolyze the tert-butyl esters in situ . Similarly, the synthesis of 3,4-unsubstituted 2-tert-butyl-pyrrolidine-1-oxyls from corresponding pyrroline oxides has been achieved . Moreover, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been utilized to synthesize 3-substituted 4-tert-butylpyridine derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate and related compounds has been characterized using various spectroscopic methods and, in some cases, confirmed by X-ray diffraction studies. For example, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and providing detailed information about the conformation of the proline ring .

Chemical Reactions Analysis

Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including hydrolysis, addition reactions, and coupling with nucleophiles. The reaction with singlet oxygen has been used to yield 5-substituted pyrroles, which are important intermediates for the synthesis of compounds like prodigiosin . Additionally, the bulky tert-butyl group can direct selective substitutions to specific positions on the pyrrolidine ring, as seen in the synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate derivatives are influenced by the substituents on the pyrrolidine ring. These properties are crucial for their reactivity and stability, which are important for their use as intermediates in organic synthesis. For example, pyrrolidine nitroxides with bulky alkyl substituents adjacent to the N–O group are known for their high resistance to bioreduction . The regioselective synthesis methods developed for these compounds ensure that the desired physical and chemical properties are retained in the final product .

Scientific Research Applications

Asymmetric Synthesis

tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is notably used in asymmetric synthesis. For instance, it's involved in the enantioselective nitrile anion cyclization to form substituted pyrrolidines. This process is significant for achieving high yield and enantiomeric excess in the synthesis of N-tert-butyl disubstituted pyrrolidines (Chung et al., 2005).

Continuous Flow Synthesis

The compound is used in continuous flow synthesis methods. For example, it's a key component in the one-step synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method efficiently combines multiple steps into a single microreactor process (Herath & Cosford, 2010).

Synthesis of Anti-inflammatory Agents

In medicinal chemistry, tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is used in synthesizing anti-inflammatory compounds. A study highlights its role in producing pyrrolidin-2-ones with potential as anti-inflammatory and analgesic agents, also serving as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

Crystal Structure Analysis

The compound's derivatives are also important in crystallography. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related derivative, was synthesized and characterized, including X-ray diffraction studies, providing insights into molecular structures and conformations (Naveen et al., 2007).

Catalytic Coupling Reactions

It's also used in catalytic coupling reactions. A study demonstrates the utility of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine- 1-carboxylate in palladium-catalyzed coupling with arylboronic acids to produce various tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

properties

IUPAC Name

tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNGQGISAMHLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647085
Record name tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

CAS RN

305329-97-9
Record name tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of 3-trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (3.85 g, 13.8 mmol) and LiBr (3.61 g, 42 mmol) in dry acetone (30 mL) was refluxed overnight. The reaction mixture was allowed to cool to room temperature, filtered and concentrated. The residue was dissolved in CH2Cl2 and washed with water, dried and concentrated under reduced pressure to give 6 g of the crude product. Purification by flash chromatography (Heptane/EtOAc: 1/0→68/32) afforded of 3-bromomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (2.84 g, 78%) as a colourless oil.
Name
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,1-dimethylethyl 3-(hydroxymethyl)-1-pyrrolidinecarboxylate (0.56 g, 2.8 mmol) with carbon tetrabromide (1.39 g, 4.2 mmol) in methylene chloride (10 mL) was added drop wise a solution of triphenyl phosphine (0.73 g, 2.8 mmol in 5 mL of methylene chloride). Upon completion the mixture was stirred 18 h at room temperature. The solvent was removed at reduced pressure and the residue stirred in 10% ethyl acetate 90% hexane. The mixture was filtered and the resulting solution chromatographed on silica eluting with a gradient of 0-25% EtOAc in hexane to afford the desired compound (0.41 g, 55%). MS (ES+) m/z 264 (M+H)+.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Lu, C Schubert, MD Cummings, G Bignan… - Bioorganic & Medicinal …, 2018 - Elsevier
We designed and synthesized a new series of fatty acid synthase (FASN) inhibitors with potential utility for the treatment of cancer. Extensive SAR studies led to highly active FASN …
Number of citations: 29 www.sciencedirect.com
FW Goldberg, JG Kettle, GM Lamont… - Journal of Medicinal …, 2022 - ACS Publications
Due to increased reliance on glycolysis, which produces lactate, monocarboxylate transporters (MCTs) are often upregulated in cancer. MCT4 is associated with the export of lactic acid …
Number of citations: 6 pubs.acs.org

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